2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
Description
2-({[1-(Propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is a synthetic compound featuring a phenol moiety linked via an aminomethyl bridge to a pyrazole ring substituted with an isopropyl group at the 1-position. Its molecular formula is C₁₃H₁₇N₃O (theoretical molecular weight: 231.3 g/mol).
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10(2)16-9-12(8-15-16)14-7-11-5-3-4-6-13(11)17/h3-6,8-10,14,17H,7H2,1-2H3 |
InChI Key |
RWVSWQOHLUWLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-chloromethylphenol with 1-(propan-2-yl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including those related to 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol, exhibit significant anticancer properties. A study demonstrated that compounds with pyrazole moieties can induce cytotoxic effects against human cancer cell lines. For instance, a series of pyrazole derivatives were synthesized and evaluated for their activity against colorectal carcinoma cells, showing promising results in terms of radical scavenging and cytotoxicity .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been extensively studied. Compounds similar to 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol have shown effective radical scavenging abilities, outperforming standard antioxidants like ascorbic acid in certain assays . This suggests potential applications in formulations aimed at reducing oxidative stress.
Pharmacological Studies
The pharmacological profile of pyrazole derivatives includes anti-inflammatory and analgesic activities. Studies have reported on the synthesis of various pyrazole compounds that demonstrate these properties, indicating the potential for developing new therapeutic agents for pain management and inflammation .
Agricultural Applications
Pesticide Development
The unique chemical structure of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol makes it a candidate for agricultural applications, particularly in the development of new pesticides. Pyrazole-based compounds have been investigated for their effectiveness against various pests and pathogens, contributing to sustainable agricultural practices .
Material Science
Polymer Chemistry
In material science, pyrazole derivatives are being explored for their potential use in polymer chemistry. The incorporation of pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate how these compounds can be utilized in creating advanced materials with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Biological Activity
The compound 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can be represented as follows:
- IUPAC Name : 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
The biological activity of pyrazole derivatives, including this compound, is primarily linked to their ability to interact with various biological targets. The specific mechanism involves:
- Inhibition of Metalloproteinases : Recent studies have highlighted the role of pyrazole derivatives in inhibiting metalloproteinases like meprin α and β, which are implicated in cancer progression and other diseases .
Pharmacological Effects
Research indicates that 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol exhibits a range of pharmacological effects:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in colorectal and hepatocytic cancers due to its action on meprin α .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may contribute to their therapeutic potential in treating inflammatory diseases .
- Antimicrobial Activity : Some studies have reported the antimicrobial properties of pyrazole derivatives against various pathogens, suggesting possible applications in infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the phenolic moiety can significantly influence potency and selectivity. For instance:
| Modification Position | Effect on Activity | Reference |
|---|---|---|
| 3rd Position | Increased selectivity for meprin α | |
| 5th Position | Enhanced anticancer activity | |
| Substituents on Phenol | Improved anti-inflammatory effects |
Case Study 1: Anticancer Activity
In a study focusing on colorectal cancer, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit meprin α activity. The results indicated that modifications at the 3rd position significantly enhanced selectivity and potency against cancer cell lines, demonstrating the therapeutic potential of this class of compounds .
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory properties of various pyrazole derivatives, including our compound. The findings revealed that specific structural modifications led to a marked reduction in pro-inflammatory cytokine levels in vitro, supporting its use in inflammatory disease management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Pyrazole Substituents
a. 1-(Propan-2-yl)-1H-Pyrazole Derivatives
- 2-[1-(Propan-2-yl)-1H-Pyrazol-4-yl]Acetic Acid (C₁₁H₁₅N₂O₂): This analog replaces the aminomethylphenol group with an acetic acid moiety. The carboxylic acid lowers the pKa (~4–5) compared to phenol (pKa ~10), increasing water solubility but reducing lipophilicity (logP ~1.5 vs. ~2.8 for the target compound) .
- (2-Methylprop-2-en-1-yl)({[1-(Propan-2-yl)-1H-Pyrazol-4-yl]Methyl})Amine: The amine is substituted with a branched alkene, enhancing steric bulk and reducing hydrogen-bond donor capacity. This increases logP (~3.1) and may limit solubility in polar solvents .
b. 3-Methyl-Substituted Pyrazole Analogs
- The ethanolamine linker increases flexibility compared to the rigid phenol group, altering pharmacokinetic properties .
Modifications to the Linker and Aromatic Group
a. Imidazole-Based Analogs
- 2-((N-(1-(1H-Imidazol-4-yl)-2-Propyl)Imino)Phenylmethyl)Phenol: Replacing pyrazole with imidazole changes electronic properties (e.g., increased basicity due to imidazole’s aromatic nitrogen). This analog’s phenol group retains hydrogen-bonding capacity, but the imidazole may enhance interactions with metal ions or charged residues in proteins .
b. Phenyl vs. Naphthyl Substitutions
- 1-Isocyanatonaphthalene-Derived Compounds (e.g., compound 6 in ): Larger aromatic systems (naphthalene) increase molecular weight and logP, reducing aqueous solubility. These modifications are common in dyes or materials science but may hinder drug-likeness due to poor bioavailability .
Table 1: Key Properties of Target Compound and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
